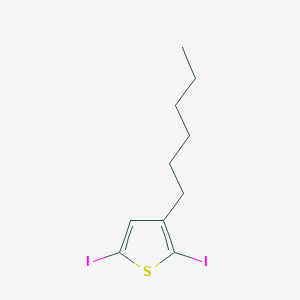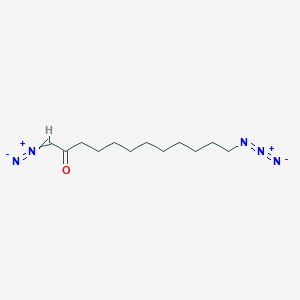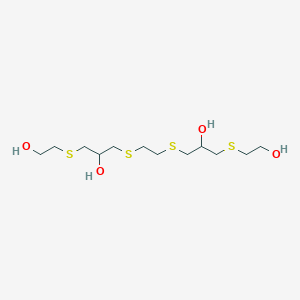![molecular formula C6H11N3OS B14296987 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 113657-09-3](/img/structure/B14296987.png)
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of N,N-dimethylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazoles .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2-thione: Similar in structure but lacks the dimethylaminoethyl group.
5-Phenyl-1,3,4-oxadiazole-2-thione: Contains a phenyl group instead of the dimethylaminoethyl group.
5-Methyl-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The presence of the dimethylaminoethyl group in 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
Propiedades
Número CAS |
113657-09-3 |
|---|---|
Fórmula molecular |
C6H11N3OS |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
5-[2-(dimethylamino)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C6H11N3OS/c1-9(2)4-3-5-7-8-6(11)10-5/h3-4H2,1-2H3,(H,8,11) |
Clave InChI |
OLMCLAKNASWDPO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=NNC(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


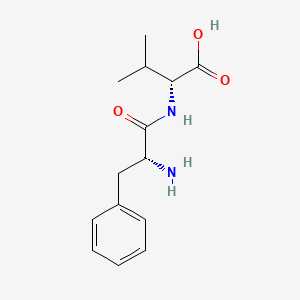
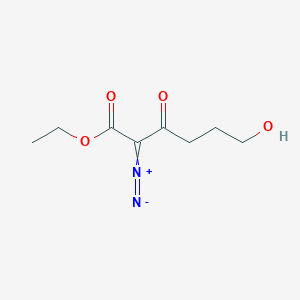

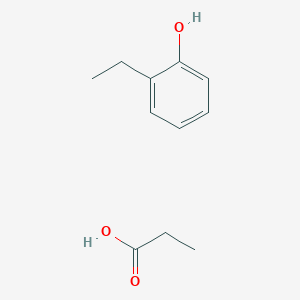

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
